13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
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Overview
Description
Ajmalan-17®,21|A-diol hydrochloride is a chemical compound with the molecular formula C20H27ClN2O2 It is a derivative of ajmaline, an alkaloid found in the root of Rauwolfia serpentina and other plant sources
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ajmalan-17®,21|A-diol hydrochloride typically involves multiple steps, starting from ajmaline or its derivatives. The process includes selective hydroxylation and chlorination reactions to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of Ajmalan-17®,21|A-diol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ajmalan-17®,21|A-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Ajmalan-17®,21|A-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ajmalan-17®,21|A-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating ion channels, enzymes, or receptors, leading to various physiological effects. For example, it may influence cardiac action potentials by blocking sodium channels, similar to ajmaline .
Comparison with Similar Compounds
Ajmalan-17®,21|A-diol hydrochloride can be compared with other similar compounds, such as:
Ajmaline: A well-known antiarrhythmic agent with similar structural features but different functional groups.
Ajmalan-17,21-diol,17-(chloroacetate), hydrochloride: Another derivative with a chloroacetate group, which may exhibit different chemical and biological properties.
Properties
CAS No. |
4410-48-4 |
---|---|
Molecular Formula |
C20H27ClN2O2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16+,17-,18+,19+,20+;/m0./s1 |
InChI Key |
FNCWZVOLGCRECX-PKZFZPCTSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ajmaline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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